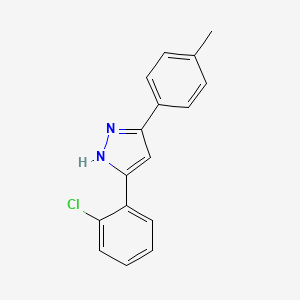

5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C16H13ClN2/c1-11-6-8-12(9-7-11)15-10-16(19-18-15)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19) |

InChI Key |

PJEXULVUULGQQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Pyrazole (B372694) Core Structures

The construction of the pyrazole ring system is a well-established field in organic synthesis, with several reliable methods at the chemist's disposal. These strategies primarily involve the formation of the five-membered ring through the reaction of a three-carbon component with a hydrazine-based two-nitrogen component.

One of the most fundamental and widely used methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.orgmdpi.com This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

The versatility of this method is enhanced by the wide availability of both hydrazine and dicarbonyl starting materials. For instance, reacting hydrazine derivatives with β-diketones is a direct route to polysubstituted pyrazoles. mdpi.com Similarly, α,β-unsaturated carbonyl compounds can serve as the three-carbon component. mdpi.com In this variation, the reaction often proceeds through a Michael addition of the hydrazine, followed by cyclization and elimination to form a pyrazoline, which is subsequently oxidized to the pyrazole. nih.govnih.gov

| Three-Carbon Component | Two-Nitrogen Component | Key Features | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Derivatives | Classic, straightforward method (Knorr Synthesis). Can lead to regioisomeric mixtures with unsymmetrical diketones. | mdpi.com |

| α,β-Unsaturated Carbonyls (e.g., Chalcones) | Hydrazine Derivatives | Forms pyrazoline intermediate which requires subsequent oxidation. | nih.govnih.gov |

| α,β-Alkynic Aldehydes | Hydrazines | In situ formation of α,β-alkynic hydrazones followed by cyclization. | mdpi.com |

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. chim.it This reaction involves a 1,3-dipole reacting with a dipolarophile (an unsaturated system like an alkene or alkyne). For pyrazole synthesis, nitrile imines are commonly employed as the 1,3-dipole. chim.itnih.gov

Nitrilimines are typically reactive intermediates generated in situ, often by the base-induced dehydrohalogenation of hydrazonoyl halides. chim.it Once formed, the nitrile imine rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile. The reaction with alkynes directly yields the aromatic pyrazole ring. nih.gov When alkenes are used as dipolarophiles, the initial product is a pyrazoline, which must then be oxidized to the corresponding pyrazole. chim.it The use of alkenes with a leaving group can also lead directly to pyrazoles via elimination after the cycloaddition step. nih.gov This methodology has been successfully applied to a variety of substrates, including thioaurones, to produce novel spiropyrazoline structures. mdpi.com The photochemical generation of nitrilimines from tetrazoles offers a mild and atom-economical alternative for these cycloadditions. researchgate.net

A significant challenge in pyrazole synthesis, particularly with the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the control of regioselectivity. mdpi.comthieme-connect.com The reaction can often produce a mixture of two constitutional isomers, which can be difficult to separate. thieme-connect.com

To address this, various strategies have been developed to achieve high regioselectivity. One approach involves modifying the reaction conditions. For example, the choice of solvent can have a profound impact; aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide higher regioselectivity in the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones compared to traditional protic solvents like ethanol (B145695). thieme-connect.com Another strategy is the use of 1,3-dipolar cycloaddition reactions, which are often inherently more regioselective due to the electronic nature of the dipole and dipolarophile. chim.itmdpi.com For example, the cycloaddition of nitrilimines with terminal alkynes or specific alkenes can lead to a single regioisomer. nih.govthieme.de The development of multicomponent reactions has also provided an avenue to control regioselectivity that can be limited in more traditional methods. mdpi.com

| Method | Strategy for Regiocontrol | Key Findings | Reference |

|---|---|---|---|

| Cyclocondensation | Solvent Selection | Aprotic solvents like DMAc improve regioselectivity compared to protic solvents like ethanol for reactions of arylhydrazines with 1,3-diketones. | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Inherent Reactivity | Reaction of nitrilimines with dipolarophiles often proceeds with high regioselectivity. | chim.itmdpi.com |

| 1,3-Dipolar Cycloaddition | Use of specific dipolarophiles | The reaction between nitrilimines and unactivated bromovinyl acetals provides efficient access to 3,5-disubstituted pyrazoles. | thieme.de |

Analogous Synthetic Routes and Precursors for 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole

Synthesizing the asymmetrically substituted this compound requires methods that can control the placement of the distinct aryl groups at the C3 and C5 positions of the pyrazole ring. The general strategies described above can be adapted for this purpose.

A common and effective two-step strategy for synthesizing substituted pyrazoles involves the initial formation of a pyrazoline followed by an oxidation step to introduce the aromaticity. nih.gov This method is particularly applicable for the synthesis of 1,3,5-trisubstituted pyrazoles.

The synthesis begins with a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) (e.g., 4'-methylacetophenone) and a benzaldehyde (B42025) (e.g., 2-chlorobenzaldehyde) to form a chalcone (B49325) (an α,β-unsaturated ketone). This chalcone serves as the three-carbon precursor. The subsequent cyclocondensation of the chalcone with a hydrazine derivative (e.g., phenylhydrazine) yields a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. researchgate.netrsc.org

The final step is the oxidative aromatization of the pyrazoline ring. organic-chemistry.org Various oxidizing agents can be employed for this transformation. organic-chemistry.org Recently, sustainable methods such as electrochemically enabled oxidation using inexpensive sodium chloride as a mediator have been developed, offering a green and scalable route to the final pyrazole product. rsc.org This approach has been demonstrated to be robust and applicable to a broad scope of substrates. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical pathway to complex molecules like substituted pyrazoles. mdpi.comacs.org These one-pot procedures avoid the need to isolate intermediates, saving time, reagents, and solvents. beilstein-journals.org

For the synthesis of highly substituted pyrazoles, MCRs can be designed to bring together an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazoles. rsc.org Another variation involves the four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.comrsc.org The development of MCRs for pyrazole synthesis is an active area of research, with new catalytic systems and reaction conditions continuously being reported to improve yields and expand the scope of accessible structures. mdpi.comnih.gov This strategy allows for the rapid generation of diverse libraries of pyrazole-containing compounds. acs.org

Advanced Synthetic Techniques and Optimization

To address the limitations of conventional synthetic methods, such as long reaction times and harsh conditions, several advanced techniques have been developed for the synthesis of pyrazole derivatives. rsc.orgmdpi.com These methods often lead to higher yields, shorter reaction times, and are more environmentally friendly. rsc.orgmdpi.com

Microwave irradiation has become a widely used technique in organic synthesis due to its ability to significantly reduce reaction times and improve yields. rsc.orgrsc.org In the context of pyrazole synthesis, microwave-assisted methods have been successfully employed for various reactions, including the cyclization of chalcones with hydrazine hydrate. nih.govtbzmed.ac.ir For the synthesis of this compound, a microwave-assisted approach could involve the reaction of a corresponding chalcone, 1-(2-chlorophenyl)-3-(p-tolyl)prop-2-en-1-one, with hydrazine hydrate under acidic conditions. nih.govtbzmed.ac.ir Microwave-assisted one-pot multicomponent reactions have also been reported for the synthesis of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Moderate to good | Often higher |

| Side Reactions | More prevalent | Minimized |

Ultrasound irradiation is another green chemistry tool that has been effectively applied to the synthesis of pyrazole derivatives. rsc.orgarabjchem.org Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net Ultrasound-mediated synthesis is particularly useful for processes that require milder conditions. rsc.org The synthesis of pyrazolyl thiourea (B124793) derivatives has been achieved using rapid ultrasound-mediated methods. arabjchem.org For the target compound, an ultrasound-assisted condensation of a suitable β-keto ester with a hydrazine derivative could be a viable and efficient synthetic route, potentially under solvent-free conditions. researchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. mdpi.comgalchimia.comnih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov A two-stage flow synthesis of pyrazoles from acetophenones has been developed, where an intermediate enaminone is formed and subsequently condensed with hydrazine to generate the pyrazole ring. galchimia.com This methodology could be adapted for the synthesis of this compound. Another flow chemistry approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), is a sustainable and solvent-free method for organic synthesis. rsc.orgrsc.org This technique has been successfully applied to the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com The reaction is carried out by vibrating a mixture of the reactants in a metal jar with stainless steel balls, followed by the addition of an oxidant. thieme-connect.com This approach offers advantages such as shorter reaction times, improved yields, and avoidance of organic solvents. thieme-connect.com

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For pyrazole (B372694) derivatives, these methods provide deep insights into the electronic structure and behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules by finding the lowest energy conformation. nih.govnih.gov This process, known as geometry optimization, determines key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For pyrazole derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311G**, are employed to achieve a high level of accuracy. nih.gov

Table 1: Representative Calculated Structural Parameters for Substituted Pyrazole Rings Note: This table presents typical values for related pyrazole structures as specific experimental or calculated data for 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole were not available in the cited literature. The values are intended to be illustrative of the class of compounds.

| Parameter | Typical Value Range | Description |

|---|---|---|

| N–N Bond Length | ~1.36 Å | Bond length within the pyrazole ring. nih.gov |

| C=N Bond Length | ~1.35 Å | Double bond character within the pyrazole ring. |

| Dihedral Angle (Pyrazole-Phenyl) | 14° - 84° | The twist between the pyrazole and substituent rings. mdpi.com |

| C-Cl Bond Length | ~1.74 Å | Standard carbon-chlorine bond length. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole-based compounds, the distribution of these orbitals is typically over the π-conjugated system. nih.gov In many pyrazole derivatives, the HOMO is localized on one part of the molecule (e.g., the pyrazole ring), while the LUMO is centered on another, such as an acceptor substituent, indicating potential for intramolecular charge transfer. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Derivatives Note: The following data is representative of pyrazole derivatives and not specific to this compound. It serves to provide context for typical energy values in this class of compounds.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazole-thiophene amides | -6.6 to -6.8 | -1.7 to -1.8 | ~4.9 to 5.1 |

| Pyrazole-carboxylic acids | -6.5 | -2.0 | ~4.5 |

Data derived from studies on various pyrazole derivatives. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. nih.govcbijournal.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. cbijournal.com

Typically, red and orange regions indicate negative potential (high electron density), corresponding to sites susceptible to electrophilic attack, such as around nitrogen or oxygen atoms. nih.gov Conversely, blue regions denote positive potential (electron-deficient), highlighting sites prone to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. nih.govcbijournal.com For a molecule like this compound, the MEP map would likely show negative potential near the nitrogen atoms of the pyrazole ring and the chlorine atom, while positive potentials would be associated with the N-H proton and hydrogens on the aromatic rings. cbijournal.comresearchgate.net

Analysis of Charge Distribution and Electronic Properties

The electronic properties derived from quantum calculations include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters are calculated based on the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. nih.gov The dipole moment, in particular, results from the non-uniform distribution of charge and influences the intermolecular interactions and solubility of the compound.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman) by calculating the harmonic vibrational frequencies of the optimized molecular structure. mdpi.com These theoretical calculations, typically performed using DFT methods, are instrumental in assigning the vibrational modes observed in experimental spectra. nih.govmdpi.com

For pyrazole derivatives, characteristic vibrational frequencies include N-H stretching, C=N stretching of the pyrazole ring, and C-H and C=C stretching of the aromatic rings. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data. mdpi.com The strong correlation between theoretical and experimental spectra serves to confirm the molecular structure. nih.gov

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques like molecular dynamics (MD) are used to study the dynamic behavior of molecules. nih.gov MD simulations can predict the stability of a molecule and its complexes over time, which is particularly relevant in the context of drug design and materials science. nih.gov

For pyrazole derivatives that show biological activity, molecular docking is used to predict the binding orientation and affinity of the molecule within the active site of a biological target, such as an enzyme or receptor. nih.gov Following docking, MD simulations can be performed on the ligand-protein complex to assess its stability and flexibility, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained over time. nih.govresearchgate.net These studies are crucial for understanding the structure-activity relationships of bioactive pyrazole compounds. nih.gov

of this compound

While specific computational and theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, a robust understanding of its likely molecular behavior can be extrapolated from numerous computational investigations performed on structurally similar pyrazole derivatives. These studies employ a range of in silico techniques to predict and analyze molecular properties, from intermolecular forces to complex biological interactions and reaction pathways. This article outlines the principal computational methods applied to pyrazole-class compounds, providing a framework for the theoretical investigation of this compound.

The analysis of intermolecular interactions is crucial for understanding the crystal packing, solubility, and material properties of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal structure. researchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of contacts and their relative contributions.

For pyrazole and triazole derivatives, these analyses typically reveal a variety of interactions, including:

Hydrogen Bonds: Strong N-H···O or O-H···N hydrogen bonds are often dominant forces in the crystal packing of pyrazoles containing hydroxyl or carbonyl groups.

van der Waals Forces: A significant percentage of the molecular surface is involved in H···H, C···H, and N···H contacts, which collectively contribute to the stability of the crystal lattice. researchgate.net

π-Interactions: C-H···π and π-π stacking interactions between the aromatic rings (phenyl, tolyl, and the pyrazole ring itself) are common and play a key role in the supramolecular architecture.

Hirshfeld analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. For a typical N-heterocyclic compound, the breakdown of these interactions might look like the illustrative data below.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~40-50% |

| C···H / H···C | ~15-25% |

| N···H / H···N | ~10-15% |

| O···H / H···O | ~5-15% |

| C···C (π-π stacking) | ~3-5% |

This table presents typical percentage contributions of various intermolecular contacts for pyrazole-class compounds as determined by Hirshfeld surface analysis. Specific values would need to be calculated for this compound following crystal structure determination.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. researchgate.netnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Pyrazole derivatives are known to inhibit various protein targets, particularly kinases and carbonic anhydrases, due to their ability to act as hydrogen bond donors and acceptors and engage in hydrophobic interactions. researchgate.netnih.gov

In a typical docking study involving a pyrazole derivative, the compound is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol, where a more negative value indicates a stronger interaction.

Key interactions for pyrazole derivatives often involve:

Hydrogen Bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor, often interacting with key amino acid residues in the protein's active site like glutamic acid, lysine, or alanine. nih.govrdd.edu.iq

Hydrophobic Interactions: The phenyl and tolyl rings of the target compound would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom on the 2-chlorophenyl group may participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.

| Protein Target (PDB ID) | Example Pyrazole Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| CDK2 (2VTO) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.35 | LEU83, LYS33, GLU81 | H-Bond, Hydrophobic |

| VEGFR-2 (2QU5) | 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | -10.09 | CYS919, ASP1046, LYS868 | H-Bond, Hydrophobic |

| Carbonic Anhydrase II | 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide | -8.5 (example value) | HIS94, HIS96, THR199 | H-Bond, Coordination with Zn2+ |

This table provides examples of docking results for various pyrazole derivatives against different protein targets to illustrate the typical data generated. researchgate.netnih.govnih.gov The binding affinity of this compound would depend on the specific protein target.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose, reveal conformational changes, and characterize the dynamics of key interactions. nih.gov

A typical MD simulation of a pyrazole-protein complex would be run for a duration of nanoseconds (e.g., 50-100 ns). The resulting trajectory is analyzed to determine:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over the simulation time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand's binding pose is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand may show reduced fluctuation, indicating stabilization upon binding. researchgate.net

Interaction Analysis: The simulation allows for the monitoring of hydrogen bonds and other non-covalent interactions over time, confirming which interactions are persistent and critical for binding stability. nih.gov

| Parameter | Typical Value / Observation | Interpretation |

|---|---|---|

| Simulation Time | 50 - 200 ns | Ensures sufficient sampling of molecular motions. |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Ligand RMSD | Converges to < 2.0 Å | Indicates a stable binding pose of the ligand in the active site. |

| Protein RMSD | Converges to < 3.0 Å | Indicates the overall protein structure is stable during the simulation. |

| Hydrogen Bonds | Monitored for occupancy > 50% | Identifies stable and critical hydrogen bonding interactions. |

This table summarizes key parameters and analyses from a typical MD simulation study of a small molecule-protein complex.

Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of the pyrazole core. The most common route to substituted pyrazoles is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a 1,3-dipole (like a nitrile imine) and a dipolarophile (like an alkyne or alkene). nih.govnih.govbeilstein-journals.org The substitution pattern on the final pyrazole ring is determined by the regioselectivity of this reaction.

Density Functional Theory (DFT) calculations are employed to investigate the reaction pathway. Specific methodologies include:

Molecular Electron Density Theory (MEDT): This theory analyzes the changes in electron density during the reaction to explain the feasibility and selectivity. By examining the electronic flux, MEDT can predict which atoms are most likely to form new bonds, thus determining the regiochemical outcome. acs.org

Electron Localization Function (ELF): ELF analysis provides a topological map of electron pair localization in a molecule. jussieu.fr In reaction mechanism studies, it helps to visualize the formation and breaking of bonds, characterizing the nature of transition states and confirming whether the mechanism is, for example, concerted or stepwise. acs.orgacs.org

For the synthesis of a 3,5-disubstituted pyrazole like the title compound, these computational methods would be used to calculate the activation energies for the different possible transition states leading to the various regioisomers. The pathway with the lowest activation energy corresponds to the major product observed experimentally, thereby explaining the reaction's regioselectivity. acs.org

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Perspectives

Mechanisms of Antiproliferative and Apoptosis Induction

The anticancer potential of pyrazole (B372694) derivatives is a subject of growing research, with studies pointing towards a variety of mechanisms through which these compounds can inhibit cancer cell growth and induce programmed cell death. While comprehensive data specifically for 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole is limited, the broader class of 1,3,5-trisubstituted pyrazoles provides a framework for its potential mechanisms of action.

Modulation of Cellular Signaling Pathways (e.g., AKT, c-RAF, MAP2K)

The PI3K/AKT/mTOR and RAF/MEK/ERK (MAPK) signaling pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.govnih.gov The RAF family of serine/threonine kinases (including c-RAF) and the subsequent activation of MEK (also known as MAP2K) and ERK are central to the MAPK pathway, which transmits signals from the cell surface to the nucleus to control gene expression and prevent apoptosis. nih.govnih.gov Similarly, the AKT pathway is a key mediator of cell survival by inhibiting apoptotic processes. nih.gov

While numerous small-molecule inhibitors have been developed to target these pathways, nih.gov specific studies detailing the direct effects of this compound on the AKT, c-RAF, or MAP2K signaling cascades are not extensively available in the current body of scientific literature. The activity of this specific compound on these key proliferative and survival pathways remains an area for future investigation.

Caspase Activation Pathways

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. The activation of these enzymes can be initiated through two major routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. rsc.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. rsc.orgmdpi.com

Research into various pyrazole derivatives has demonstrated their capacity to induce apoptosis through the activation of caspases. For instance, studies on other 1,3,5-trisubstituted pyrazole compounds have shown they can activate pro-apoptotic proteins like Bax and the effector caspase-3. nih.gov Similarly, a related compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to significantly increase caspase-3 enzymatic activity in MDA-MB-468 triple-negative breast cancer cells. mdpi.com This suggests that the pyrazole scaffold is capable of triggering caspase-dependent apoptosis. However, specific experimental data confirming the activation of caspase-3, -7, -8, or -9 pathways by this compound has not been detailed in the available literature.

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G1 arrest)

Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. Pharmacological agents that can interfere with the cell cycle, causing it to halt at specific checkpoints (e.g., G1, S, or G2/M phase), are considered effective antiproliferative strategies. researchgate.net The transition from the G1 to the S phase is a critical control point regulated by cyclin-dependent kinases (CDKs), particularly CDK2. nih.gov

Several studies have shown that compounds containing the pyrazole nucleus can induce cell cycle arrest. For example, certain pyrazole analogs have been found to cause a significant arrest at the G1 phase, an effect linked to the inhibition of CDK2. nih.gov Other pyrazoline derivatives have been associated with an increase in the sub-G0/G1 population, indicative of apoptosis. mdpi.com In contrast, some novel pyrazole compounds have been observed to arrest cells in the S and G2/M phases. researchgate.netmdpi.com A triazole precursor containing a chlorophenyl group was also shown to arrest cell proliferation at the G1 phase in the MCF-7 breast cancer cell line. nih.gov While these findings highlight the potential of the broader chemical class to perturb the cell cycle, specific studies demonstrating G1 arrest or other cell cycle perturbations induced by this compound are not presently available.

Induction of DNA Damage

Genotoxic stress, including the induction of DNA strand breaks, is a potent trigger for apoptosis in cancer cells. The comet assay is a widely used method to detect DNA damage at the level of individual cells. nih.gov

Research on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives has shown that certain compounds in this class can induce DNA damage. nih.gov Specifically, derivatives featuring chlorophenyl, thiazole, and sulfonamide groups were noted for their cytotoxic effects, with some compounds leading to an increased comet tail length, which is indicative of DNA strand breaks. nih.gov The structure-activity relationship analysis from this research highlighted the chlorophenyl group as an important contributor to cytotoxicity. nih.gov This suggests that this compound, by virtue of its 2-chlorophenyl moiety, may possess the potential to cause genotoxic stress. However, direct experimental evidence of DNA damage induction by this specific compound has not been reported in the reviewed literature.

Inhibition of Specific Kinases (e.g., CDK, Aurora Kinase, BCR-ABL, HSP90, Polo-like Kinase, EGFR, CDC7 Kinase)

Protein kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival, making them prime targets for anticancer drug development. The pyrazole scaffold is a well-established pharmacophore used in the design of various kinase inhibitors. nih.govnih.gov

Studies have identified pyrazole-based compounds as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK16, which are key regulators of the cell cycle. nih.govnih.gov Furthermore, the client proteins of the molecular chaperone Heat Shock Protein 90 (HSP90) include mutated oncoproteins such as BCR-ABL and Epidermal Growth Factor Receptor (EGFR), and HSP90 inhibition can lead to their degradation. nih.gov While there is extensive research on pyrazole derivatives as kinase inhibitors, a specific kinase inhibition profile for this compound against CDK, Aurora Kinase, BCR-ABL, HSP90, Polo-like Kinase, EGFR, or CDC7 Kinase has not been specifically determined in the available scientific reports.

Table 1: Kinase Inhibition by Structurally Related Pyrazole Compounds

| Compound Class | Target Kinase | Finding |

|---|---|---|

| Pyrazole-based analogs | CDK2 | Certain derivatives show potent inhibitory effects, leading to G1 cell cycle arrest. nih.gov |

| 3-Amino-1H-pyrazole derivatives | CDK16 | A synthesized series of inhibitors demonstrated high cellular potency for CDK16. nih.gov |

Interaction with G-Protein Coupled Receptors (GPCRs) as Novel Ligands

G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are among the most successful targets for therapeutic drugs. selleckchem.com They are involved in transducing a vast array of extracellular signals into intracellular responses, regulating nearly every physiological process.

The identification of novel ligands, including agonists and antagonists for GPCRs, is a major focus of drug discovery. However, a review of the current literature provides no evidence to suggest that this compound or related pyrazole derivatives have been investigated as potential ligands for G-protein coupled receptors. This area remains unexplored.

VEGFR-2 Inhibition Mechanisms

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The dysregulation of VEGFR-2 signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. rsc.org Pyrazole-based scaffolds have been successfully developed as potent VEGFR-2 inhibitors. nih.govnih.gov

The primary mechanism by which pyrazole derivatives inhibit VEGFR-2 involves competitive binding at the ATP-binding site within the kinase domain. This action prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. mdpi.com Molecular docking studies on various pyrazole analogues have shown that the pyrazole core and its aryl substituents form key interactions with amino acid residues in the kinase's active site. rsc.org These interactions stabilize the compound within the binding pocket, effectively occluding ATP and halting enzymatic activity. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with many pyrazole derivatives demonstrating activity in the nanomolar to low-micromolar range. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | VEGFR-2 Inhibition IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Piperazinylquinoxaline-based pyrazole derivative (Compound 11) | 0.19 | Sorafenib | 0.08 |

| Thienyl-pyrazole derivative (Compound 3) | 0.223 | Sorafenib | 0.041 |

| 3-phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | 0.00893 | Sorafenib | 0.030 |

Data sourced from multiple studies investigating pyrazole derivatives. nih.govnih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory potential of pyrazole derivatives is well-documented, with marketed drugs such as Celecoxib (B62257) featuring this core structure. nih.gov The mechanisms are multifaceted, primarily involving the inhibition of key enzymes in inflammatory pathways and the modulation of cytokine production.

Inflammation is largely mediated by eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govmdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, this can shunt arachidonic acid metabolism towards the LOX pathway, potentially causing other side effects. nih.gov

A promising strategy in anti-inflammatory drug design is the dual inhibition of both COX-2 and 5-LOX. nih.gov Pyrazole derivatives have been specifically designed as dual inhibitors. nih.gov This mechanism provides a broader anti-inflammatory effect by simultaneously blocking the production of both prostaglandins and leukotrienes. nih.gov The inhibitory action on these enzymes is typically assessed through in vitro assays that measure the enzymatic conversion of arachidonic acid in the presence of the test compound. nih.gov

Table 2: COX-2 and 5-LOX Inhibitory Activity of Representative Pyrazole Hybrids

| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | Reference Compound |

|---|---|---|---|

| Thymol-pyrazole hybrid (8b) | 0.043 | 10.32 | Celecoxib (COX-2), Quercetin (5-LOX) |

| Thymol-pyrazole hybrid (8g) | 0.045 | 11.45 | Celecoxib (COX-2), Quercetin (5-LOX) |

Data from a study on dual COX-2/5-LOX inhibitory pyrazole hybrids. nih.gov

Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are crucial signaling molecules that orchestrate the inflammatory response. nih.gov Their overproduction is implicated in a wide range of chronic inflammatory diseases. researchgate.netresearchgate.net The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential.

Studies on various pyrazole derivatives have demonstrated their capacity to significantly inhibit the release of IL-6 and TNF-α. rsc.org This is often tested in vitro using immune cells, such as macrophages, which are stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response. researchgate.netrsc.org The pyrazole compounds are then added to assess their ability to reduce the subsequent release of cytokines into the cell culture medium. researchgate.net The underlying mechanism often involves the inhibition of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression. researchgate.net

Table 3: Effect of Pyrazole Derivatives on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Pyrazole-pyridazine hybrid (5f) | 10 | 76.45 | 71.33 |

| Pyrazole-pyridazine hybrid (6f) | 10 | 80.24 | 75.89 |

Data from a study on pyrazole-pyridazine hybrids as cytokine inhibitors. rsc.org

Mechanisms of Antimicrobial and Antifungal Activity

The pyrazole scaffold is present in numerous compounds developed to combat microbial and fungal infections. nih.govmdpi.com The mechanisms of action are varied and depend on the specific substitutions on the pyrazole ring.

Pyrazole derivatives can exert antimicrobial effects by disrupting essential cellular processes in bacteria and fungi. For antifungal compounds, one identified mechanism is the disruption of the cell membrane's integrity. This leads to leakage of intracellular components and ultimately inhibits fungal growth. In the context of antibacterial activity, these compounds can interfere with pathways necessary for cell wall synthesis, protein synthesis, or DNA replication. The effectiveness of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. nih.gov

Identifying the specific molecular targets of antimicrobial agents is crucial for understanding their mechanism and for overcoming resistance. For some pyrazole-based antimicrobial agents, specific enzyme targets have been proposed. For example, docking studies have suggested that certain 1,3,5-trisubstituted-1H-pyrazoles may bind to and inhibit glucosamine-6-phosphate synthase (GlcN-6-P). This enzyme is essential for the biosynthesis of the bacterial cell wall, making it an effective target for antibacterial chemotherapy. In fungi, some pyrazole-containing commercial fungicides act as respiration inhibitors by blocking mitochondrial complex II, thereby disrupting the energy cycle within the fungal cell. nih.gov

Table 4: In Vitro Antimicrobial and Antifungal Activity of Representative Pyrazole Derivatives (MIC in µg/mL)

| Compound | E. coli | S. epidermidis | A. niger | Reference Compound |

|---|---|---|---|---|

| Pyrazole derivative (3) | 0.25 | >1 | >1 | Ciprofloxacin |

| Pyrazole derivative (4) | >1 | 0.25 | >1 | Ciprofloxacin |

| Pyrazole derivative (2) | >1 | >1 | 1.00 | Clotrimazole |

Data from a study investigating the antimicrobial properties of novel pyrazole analogues. nih.gov

Mechanisms of Antioxidant Activity

While direct studies on this compound are not extensively available, the antioxidant properties of the broader pyrazole class of compounds have been investigated, suggesting potential mechanisms of action.

Pyrazole derivatives have demonstrated the capacity to function as antioxidants by preventing the excessive production of reactive oxygen species (ROS). nih.gov The overproduction of ROS can lead to oxidative stress, a condition implicated in numerous disease pathologies. The antioxidant effect of pyrazole-containing compounds is often attributed to their ability to scavenge free radicals. ijpsr.com Some studies on pyrazole derivatives have shown their ability to directly scavenge radicals such as the hydroxyl radical (•OH). nih.gov

The structural features of pyrazole derivatives, such as the presence of an NH proton on the pyrazole ring, are considered important for their radical scavenging activity. nih.gov It is hypothesized that compounds like this compound may exert antioxidant effects by donating a hydrogen atom to neutralize free radicals, thereby blocking the cascade of oxidative damage. Furthermore, certain pyrazole analogs have been shown to inhibit enzymes responsible for ROS generation, such as NADPH oxidase. nih.gov

Beyond direct ROS scavenging, pyrazole derivatives may also exert their antioxidant effects by modulating cellular signaling pathways involved in oxidative stress. nih.govnih.gov Research on various pyrazole-containing molecules indicates they can influence pathways that regulate the cellular response to oxidative insults. nih.gov For instance, some heterocyclic compounds are known to modulate the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.gov

While specific studies on this compound are lacking, the general ability of pyrazoles to prevent oxidative stress suggests they may influence such protective pathways. nih.gov By potentially upregulating the expression of antioxidant enzymes, these compounds could enhance the cell's intrinsic defense mechanisms against oxidative damage.

A summary of the antioxidant potential of some pyrazole derivatives is presented in the table below.

| Compound Class | Antioxidant Activity | Investigated Mechanism |

| 3,5-diarylpyrazoles | Potent radical scavenging activity | Radical scavenging |

| Pyrazole-curcumin analogs | Inhibition of advanced glycation end products | Glycation inhibition |

| 4-(arylchalcogenyl)-1H-pyrazoles | Modulation of oxidative and inflammatory pathways | Nociception inhibition |

Mechanisms of Antiviral Activity

The antiviral potential of pyrazole derivatives has been an area of active research, with several studies elucidating their mechanisms of action against a variety of viruses.

A significant antiviral mechanism reported for some pyrazole derivatives is the inhibition of viral enzymes that are crucial for replication. nih.govnih.gov Notably, certain annulated pyrazoles have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus-1 (HIV-1). nih.gov These compounds bind to a site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and thereby halts the replication of the virus. nih.gov

Additionally, pyrazole derivatives have been investigated as inhibitors of other viral enzymes, such as the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase and viral proteases. mdpi.comnih.gov Inhibition of these enzymes is critical for preventing the processing of viral polyproteins into their functional components, which is an essential step in the viral life cycle. mdpi.com

While direct inhibition of viral enzymes is a primary mechanism, some pyrazole derivatives may also exert their antiviral effects by interfering with other stages of the viral life cycle, such as viral protein synthesis or the assembly of new virions. Although specific studies detailing this mechanism for a broad range of pyrazoles are less common, it represents a plausible avenue for antiviral activity. By disrupting the synthesis of essential viral proteins or preventing their correct assembly into new viral particles, these compounds could effectively halt the propagation of the virus.

The table below summarizes the antiviral activity of some pyrazole derivatives.

| Compound Class | Virus | Mechanism of Action |

| Pyrano[2,3-c]pyrazoles | Human Coronavirus 229E | Inhibition of viral replication |

| Pyrazole-hydroxyquinoline derivatives | SARS-CoV-2, HCoV-229E, MERS-CoV | Inhibition of viral replication |

| Annulated Pyrazoles | HIV-1 | Non-nucleoside reverse transcriptase inhibition |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of pyrazole (B372694) derivatives are highly dependent on the substituents at various positions of the pyrazole ring. nih.govresearchgate.net For the 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole scaffold, the key positions for modification are the N1 position of the pyrazole ring and the aryl rings at the C3 and C5 positions.

N1 Position: Substitution at the N1 position is crucial for modulating activity. While the parent compound is an N-unsubstituted 1H-pyrazole, derivatization at this position can significantly impact biological outcomes. For instance, the presence of an N1-aryl group can enhance binding to target enzymes through π-π stacking interactions. ijpsjournal.com

C3 Position (p-tolyl group): The p-tolyl group at the C3 position, with its electron-donating methyl group, influences the electronic properties and lipophilicity of the molecule. Modifications here can fine-tune potency. For example, in some anticancer pyrazole derivatives, strong electron-donating groups like methoxy (B1213986) substituents on the phenyl ring at this position have been shown to enhance cytotoxicity. nih.gov

C5 Position (2-Chlorophenyl group): The 2-chlorophenyl group at the C5 position introduces both steric bulk and electronic effects. The chlorine atom, being a halogen, can participate in halogen bonding, which may stabilize the ligand-receptor complex. ijpsjournal.com The position of the halogen is also critical; for example, moving a substituent on this phenyl ring can alter selectivity for different biological targets.

C4 Position: While unsubstituted in the parent compound, modifications at the C4 position of the pyrazole ring are known to be critical for the selectivity of some pyrazole-based drugs, such as the COX-2 inhibitor celecoxib (B62257), where a -SO2NH2 group is essential for its selective action. ijpsjournal.com

Identification of Pharmacophoric Features for Target Interactions

Pharmacophore modeling helps identify the essential structural features of a molecule required for its biological activity. For pyrazole derivatives, several key pharmacophoric features contribute to their interactions with various biological targets. nih.gov

Aromatic/Hydrophobic Regions: The two aryl rings (p-tolyl and 2-chlorophenyl) serve as crucial hydrophobic regions that can engage in van der Waals and π-π stacking interactions within the hydrophobic pockets of target proteins. ijpsjournal.com

Hydrogen Bond Donors/Acceptors: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the second nitrogen atom can act as a hydrogen bond acceptor. These interactions are often vital for anchoring the molecule into the active site of an enzyme.

Halogen Atom: The chlorine atom on the phenyl ring at the C5 position can function as a hydrogen bond acceptor and can also form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. ijpsjournal.com

These features are common across various biologically active pyrazole compounds, indicating their fundamental role in target recognition and binding.

SAR Analysis for Antiproliferative Activity

Pyrazole derivatives are extensively studied for their potential as anticancer agents, acting on various targets like kinases (EGFR, VEGFR-2, CDK), tubulin, and DNA. nih.govresearchgate.net The SAR for antiproliferative activity highlights the importance of substitutions on the pyrazole core.

The general findings suggest that the nature of the aryl rings at the C3 and C5 positions significantly dictates the cytotoxic efficacy. nih.gov For instance, studies on thiazolyl-pyrazoline derivatives showed that a 4-chlorophenyl group contributed to potent EGFR kinase inhibition and significant antiproliferative activity against MCF-7 breast cancer cells. srrjournals.com This suggests that the 2-chlorophenyl group in the target compound is a favorable feature for anticancer potential.

Furthermore, the substituent on the second aryl ring also plays a role. The presence of an electron-donating group, such as the methyl group in the p-tolyl substituent, can modulate activity. In some series, derivatives with electron-donating groups have shown enhanced activity. nih.gov For example, a study on pyrazole acetohydrazide derivatives found that a methyl group on the pyrazole ring and a dimethylamino electron-donating group on the benzene (B151609) ring improved anticancer potential against ovarian cancer cell lines. nih.gov

The table below illustrates the general impact of substituents on antiproliferative activity based on findings for various pyrazole series.

| Modification Site | Substituent | General Impact on Antiproliferative Activity |

| Phenyl Ring at C5 | Halogen (e.g., -Cl) | Often enhances activity; contributes to binding. srrjournals.com |

| Phenyl Ring at C3 | Electron-donating (e.g., -CH3) | Can enhance potency in certain series. nih.govnih.gov |

| Phenyl Ring at C3 | Electron-withdrawing | Potency varies depending on the target and series. |

| Pyrazole Ring at N1 | Aryl group | Can enhance binding via π-π stacking. ijpsjournal.com |

SAR Analysis for Anti-inflammatory Activity

Many pyrazole-containing compounds exhibit significant anti-inflammatory properties, most notably by inhibiting cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov The diarylpyrazole scaffold is a classic template for COX-2 inhibitors, with celecoxib being a prime example.

The SAR for anti-inflammatory activity often revolves around achieving selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects. ijpsjournal.com

Aryl Groups at C3 and C5: The presence of two aryl rings at these positions is a common feature of COX-2 selective inhibitors. The p-tolyl group at C3 and the 2-chlorophenyl group at C5 of the target compound fit this general structural requirement.

Substituents on Aryl Rings: Specific substituents are crucial for selectivity. For celecoxib, a p-sulfonamide (-SO2NH2) group on one of the aryl rings is critical for binding to a specific hydrophilic side pocket in the COX-2 active site, which is absent in COX-1. ijpsjournal.com While this compound lacks this specific group, the halogen substituent can still influence potency. Halogens at the C3 position have been shown to increase potency by stabilizing the enzyme-inhibitor complex. ijpsjournal.com

One study synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and found that derivatives with specific substitutions exhibited anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium. nih.gov

SAR Analysis for Antimicrobial Activity, including Influence of Halogenation and Electron-Withdrawing Groups

The pyrazole scaffold is also a promising template for developing new antimicrobial agents. nih.govmdpi.com SAR studies in this area have revealed that specific structural features can lead to potent activity against various bacterial and fungal strains.

The influence of halogenation and electron-withdrawing groups is particularly noteworthy. The presence of the 2-chlorophenyl group in the title compound is significant, as halogen atoms are often associated with enhanced antimicrobial activity.

Halogenation: The presence of a halogen, such as chlorine, on the phenyl ring can increase the lipophilicity of the compound, potentially facilitating its passage through microbial cell membranes. Several studies have reported that chloro-substituted pyrazole derivatives exhibit potent antimicrobial effects. meddocsonline.org The position of the halogen is also important for activity.

Electron-Withdrawing Groups: Preliminary SAR studies on some 5-aminopyrazole series have suggested that the presence of electron-withdrawing substituents is beneficial for antibacterial activity, whereas electron-donating groups can lead to a significant reduction in potency. mdpi.com This suggests that the chloro group, being electron-withdrawing, is a favorable feature for antimicrobial action.

The table below summarizes the general SAR trends for the antimicrobial activity of pyrazole derivatives.

| Substituent Type | Position | General Impact on Antimicrobial Activity |

| Halogen (e.g., -Cl, -Br) | Aryl Rings | Often enhances antibacterial and antifungal activity. meddocsonline.org |

| Electron-Withdrawing Group | Aryl Rings | Generally beneficial for antibacterial potency. mdpi.com |

| Electron-Donating Group | Aryl Rings | Can reduce antibacterial potency in some series. mdpi.com |

SAR Related to Enzyme Inhibition (e.g., Phosphatases, Pyrophosphatases)

Beyond their anticancer and anti-inflammatory roles, pyrazole derivatives are known to inhibit a wide range of enzymes, including kinases, topoisomerases, carbonic anhydrases, and phosphatases. nih.govtandfonline.comsemanticscholar.org The SAR for enzyme inhibition is highly specific to the target enzyme's active site architecture.

Kinase Inhibition: For protein kinase inhibition, the pyrazole scaffold often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The aryl substituents at C3 and C5 occupy adjacent hydrophobic pockets (front and back pockets), and their nature is critical for potency and selectivity. mdpi.com

Carbonic Anhydrase Inhibition: In the case of carbonic anhydrase (CA) inhibitors, pyrazole derivatives have shown inhibitory activity in the nanomolar range. Molecular docking studies suggest that the pyrazole scaffold interacts with key residues in the active site of CA isoforms. tandfonline.com

Alkaline Phosphatase Inhibition: SAR studies on various heterocyclic compounds as alkaline phosphatase (AP) inhibitors have revealed that the presence of a heterocyclic ring, such as pyrazole, is often essential for inhibitory activity. semanticscholar.org The specific substituents on the pyrazole core would determine the potency and selectivity against different AP isozymes.

The versatility of the pyrazole scaffold allows it to be adapted to fit the active sites of diverse enzymes, and the specific substitution pattern of this compound makes it a candidate for various enzyme inhibitory activities.

Preclinical Biological Activity Investigations in Vitro Assays

In Vitro Antiproliferative Efficacy Assessments

Comprehensive searches of scientific databases and literature have been conducted to collate in vitro data on the antiproliferative effects of 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole.

Screening Against Diverse Cancer Cell Lines

Despite the broad interest in pyrazole (B372694) derivatives as potential anticancer agents, a thorough review of published studies yielded no specific experimental data regarding the screening of this compound against diverse cancer cell lines. There is no available information on its efficacy in cell lines representing liver, breast, colon, lung, ovarian, renal, prostate, melanoma, central nervous system (CNS), or leukemia cancers. Consequently, no data tables of inhibitory concentrations (e.g., IC₅₀ or GI₅₀ values) can be presented for this specific compound.

Evaluation of Colony Formation and Spheroid Progression Inhibition

Investigations into the ability of this compound to inhibit key cancer progression markers such as colony formation and the growth of tumor spheroids have not been reported in the available scientific literature. As a result, there is no data to present on its potential to suppress long-term cell survival and proliferation or to affect three-dimensional tumor models in vitro.

Apoptosis and Cell Cycle Modulation Studies in Cell Cultures

The mechanisms of action for many pyrazole-based compounds involve the induction of apoptosis (programmed cell death) and modulation of the cell cycle. However, specific studies detailing the effects of this compound on these cellular processes in cancer cell cultures are not available in the current body of scientific literature. There are no published findings on whether this compound induces apoptotic pathways or causes cell cycle arrest in specific phases.

In Vitro Antimicrobial Spectrum and Potency

The antimicrobial potential of pyrazole scaffolds is a significant area of research. Efforts were made to find specific data on the antibacterial and antifungal activities of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A review of the literature did not uncover any specific studies that evaluated the in vitro antibacterial efficacy of this compound. Data on its activity against common Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains, including metrics such as Minimum Inhibitory Concentration (MIC), are not present in published research. Therefore, a data table summarizing its antibacterial spectrum cannot be provided.

Antifungal Efficacy Against Various Fungal Pathogens

While the pyrazole nucleus is found in some commercial fungicides, specific research detailing the in vitro antifungal activity of this compound against fungal pathogens (e.g., Candida albicans, Aspergillus niger) could not be located in the reviewed scientific literature. There are no available reports on its efficacy or MIC values against any fungal species.

Antitubercular Activity

The potential of pyrazole derivatives as antitubercular agents has been an area of active research. While numerous diarylpyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB) strain H37Rv, specific data for this compound remains to be explicitly detailed in widely available literature. Studies on similar 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have shown that certain substitutions on the phenyl rings can lead to significant antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the standard drug isoniazid. For instance, some diarylpyrazole analogs have demonstrated potent activity against the MTB H37Rv strain, highlighting the potential of this chemical class. However, without direct experimental data, the specific efficacy of this compound against MTB H37Rv cannot be definitively stated.

In Vitro Anti-inflammatory Assessments

The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with the commercial drug Celecoxib (B62257) serving as a prominent example. The investigation into the anti-inflammatory potential of this compound has been approached through various in vitro models.

Inhibition of Inflammatory Mediators in Cellular Models

Evaluation in Inflammation Models

Animal models are frequently used to evaluate the in vivo anti-inflammatory effects of compounds, which can provide insights that complement in vitro findings. The carrageenan-induced paw edema model in rodents is a standard acute inflammation model used to screen for potential anti-inflammatory drugs. Similarly, the acetic acid-induced capillary permeability test in mice assesses the ability of a compound to reduce vascular leakage, a key component of the inflammatory response. Although studies have been conducted on various pyrazole analogues in these models, demonstrating significant reductions in edema and vascular permeability, specific results for this compound have not been explicitly reported in the surveyed scientific literature.

In Vitro Antioxidant Capacity Measurements

The antioxidant potential of chemical compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. A number of pyrazole derivatives have been reported to possess antioxidant properties. For example, some 3,5-diarylpyrazole derivatives have shown potent radical scavenging activity in the DPPH assay. However, specific quantitative data from these or other antioxidant assays for this compound are not detailed in the available research.

In Vitro Antiviral Screening

The broad biological activities of pyrazoles have prompted their investigation as potential antiviral agents. Screening against a panel of viruses is a common approach to identify new antiviral leads. While pyrazole derivatives have been evaluated for activity against various viruses, including Human Immunodeficiency Virus-1 (HIV-1), Hepatitis C Virus (HCV), Measles Virus, and Tobacco Mosaic Virus (TMV), specific screening results for this compound against these particular viruses are not found in the reviewed scientific literature. Research in this area has shown that structural modifications to the pyrazole core can lead to activity against specific viruses, but a direct link to the compound is not established.

In Vitro Enzyme Inhibition Assays for Specific Molecular Targets

The therapeutic effects of many drugs are mediated through the inhibition of specific enzymes. Pyrazole derivatives have been investigated as inhibitors of various enzymes implicated in disease processes. For instance, their potential to inhibit kinases, such as c-Jun N-terminal Kinase (JNK), has been explored in the context of neurodegenerative diseases. Additionally, enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a target for potential antibiotics, have been subjects of inhibition studies with pyrazole-based compounds. While these studies highlight the potential for pyrazole scaffolds to act as enzyme inhibitors, specific data on the inhibitory activity of this compound against particular molecular targets are not available in the current body of literature.

Future Research Trajectories

Refinement of Synthetic Methodologies for Scalability and Sustainability

The advancement of 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole from a laboratory-scale curiosity to a viable clinical candidate hinges on the development of robust and environmentally conscious synthetic routes. Traditional methods for pyrazole (B372694) synthesis often involve harsh reaction conditions and the use of hazardous reagents, posing challenges for large-scale production and environmental sustainability. rsc.org

Future research will likely focus on the adoption of green chemistry principles. ekb.egscinito.ai This includes the exploration of solvent-free reactions, the use of eco-friendly solvents like water and ethanol (B145695), and the application of energy-efficient techniques such as microwave and ultrasonic assistance. nih.govijcce.ac.ir The development of catalytic methods, particularly those employing reusable and non-toxic catalysts, will be instrumental in improving the atom economy and reducing waste generation. nih.gov Furthermore, the design of one-pot, multi-component reactions will streamline the synthetic process, enhancing efficiency and reducing operational complexity. beilstein-journals.org These advancements will not only ensure the economic viability of large-scale synthesis but also align with the growing emphasis on sustainable practices in the pharmaceutical industry.

Advanced Computational Studies for Enhanced Target Prediction and Lead Optimization

In the modern drug discovery paradigm, computational tools play a pivotal role in accelerating the identification and optimization of lead compounds. For this compound, advanced computational studies can provide invaluable insights into its mechanism of action and guide the design of more potent and selective analogs.

Molecular docking studies can be employed to predict the binding affinity and orientation of the compound within the active sites of various biological targets. researchgate.netnih.gov By screening against a panel of known protein structures, potential molecular targets can be identified, thereby elucidating its therapeutic potential for specific diseases. rdd.edu.iq Furthermore, quantitative structure-activity relationship (QSAR) modeling can establish a mathematical correlation between the structural features of pyrazole derivatives and their biological activity, enabling the prediction of the potency of novel analogs. researchgate.net

Pharmacokinetic and toxicity predictions (ADMET) will also be crucial in the early stages of development to assess the drug-like properties of the compound and identify potential liabilities. nih.gov These computational approaches, when used in synergy, can significantly de-risk the drug development process and facilitate a more rational and efficient path toward clinical translation.

Exploration of Novel Molecular Targets and Pathways for Pyrazole Derivatives

The diverse biological activities reported for pyrazole derivatives suggest their ability to interact with a multitude of molecular targets. globalresearchonline.netmdpi.com While some pyrazoles are known to target specific enzymes like kinases, cyclooxygenases, and monoamine oxidases, the precise molecular targets of this compound remain to be elucidated. nih.govnih.gov

Future research should focus on unbiased screening approaches to identify novel molecular targets and signaling pathways modulated by this compound. Techniques such as chemical proteomics and phenotypic screening can be employed to identify protein binding partners and cellular responses, respectively. The identification of novel targets will not only shed light on the compound's mechanism of action but also open up new therapeutic avenues. For instance, if the compound is found to modulate a novel cancer-related pathway, it could be developed as a first-in-class therapeutic for a specific malignancy. mdpi.com

Design and Synthesis of Next-Generation Pyrazole Analogs with Optimized Structure-Activity Relationship (SAR)

The development of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical step in the drug discovery process. This will be guided by a thorough understanding of the structure-activity relationship (SAR) of the pyrazole scaffold. researchgate.netnih.gov

Systematic modifications of the core structure, including the substitution patterns on the phenyl and tolyl rings, will be performed to probe the key structural features required for biological activity. rsc.orgnih.govnih.gov For example, the introduction of different functional groups at various positions can influence the compound's electronic properties, lipophilicity, and steric interactions with its target protein. nih.gov The synthesis and evaluation of a focused library of analogs will allow for the construction of a detailed SAR map, which will in turn guide the design of more potent and selective compounds. mdpi.com This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of a lead compound into a clinical candidate. ekb.eg

Application of In Vitro Systems for Comprehensive Preclinical Evaluation of Novel Pyrazoles

A comprehensive preclinical evaluation is essential to assess the therapeutic potential and safety profile of this compound and its next-generation analogs. In vitro systems provide a powerful platform for conducting these evaluations in a controlled and high-throughput manner.

A panel of human cancer cell lines representing different tumor types can be used to evaluate the antiproliferative activity of the compounds. semanticscholar.orgnih.gov This will help to identify the cancer types that are most sensitive to the compound and provide insights into its potential clinical applications. nih.gov In addition to cancer, the compound can be tested against other disease models, such as inflammatory and infectious disease models, to explore its full therapeutic potential. semanticscholar.org Furthermore, in vitro assays can be used to assess the compound's effect on specific cellular processes, such as apoptosis, cell cycle progression, and signal transduction pathways, to further elucidate its mechanism of action. nih.gov

The following table provides a hypothetical overview of the types of in vitro assays that could be employed for the preclinical evaluation of novel pyrazole derivatives.

| Assay Type | Purpose | Example Cell Lines/Systems |

| Antiproliferative Assays | To determine the cytotoxic and cytostatic effects on cancer cells. | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) |

| Enzyme Inhibition Assays | To measure the direct inhibitory effect on specific enzymes. | Kinase assays, COX-2 assays |

| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Flow cytometry-based assays |

| Apoptosis Assays | To assess the induction of programmed cell death. | Annexin V/PI staining, Caspase activity assays |

| Anti-inflammatory Assays | To evaluate the potential to reduce inflammatory responses. | LPS-stimulated macrophages, PGE2 production assays |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole with high regioselectivity?

- Methodological Answer : Regioselective synthesis of pyrazole derivatives often involves hydrazone cyclization or Mannich reactions. For example, dilithiated hydrazones derived from ketones can be condensed with aryl halides to achieve regiocontrol . The Mannich reaction using N,N'-bis(methoxymethyl)diaza-18-crown-6 as a scaffold has also been employed to introduce substituents at specific positions in pyrazole systems . Key factors include temperature control (e.g., −78°C for lithiation), stoichiometric ratios of reactants, and catalysts like BF₃·Et₂O to stabilize intermediates.

Q. Which spectroscopic and analytical techniques are optimal for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons typically appear as doublets in δ 6.5–8.5 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry by analyzing bond lengths and angles (e.g., C–Cl bond distances ~1.74 Å in chlorophenyl groups) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction homogeneity.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- By-product analysis : Monitor reaction progress via TLC or HPLC to identify side products (e.g., dimerization or over-substitution) and adjust stoichiometry or reaction time .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use software like MOE or AutoDock to simulate binding interactions with target proteins (e.g., carbonic anhydrase isoforms or prostaglandin synthases, as seen in related pyrazoles ).

- ADME analysis : Predict pharmacokinetic properties (e.g., logP for lipophilicity) using tools like SwissADME. For example, trifluoromethyl groups in similar compounds enhance metabolic stability .

- Comparative studies : Benchmark results against known pyrazole-based inhibitors (e.g., COX-2 inhibitors) to infer activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous pyrazoles?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variability sources. For instance, discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from differences in enzyme sources (human vs. bovine) .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F) and retest activity to isolate critical functional groups .

Q. How can functionalization of the pyrazole core enhance its applicability in drug discovery?

- Methodological Answer :

- Derivatization at N1 : Introduce sulfonamide or carboxamide groups via nucleophilic substitution to improve water solubility .

- Electrophilic substitution : Halogenate the phenyl ring (e.g., fluorination) to modulate electronic effects and binding affinity .

- Post-synthetic modifications : React the pyrazole with H₂O₂ to form hydroxylated derivatives for probing oxidative metabolism pathways .

Q. What crystallographic insights can guide the design of pyrazole-based inhibitors?

- Methodological Answer :

- Analyze crystal packing to identify intermolecular interactions (e.g., π-π stacking between aryl groups or hydrogen bonds involving pyrazole N–H) .

- Overlay crystal structures with target protein active sites (e.g., PDB: 1CX2 for carbonic anhydrase) to optimize steric and electronic complementarity .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for pyrazole syntheses?

- Methodological Answer :

- Reaction reproducibility : Validate protocols using identical reagents and equipment. For example, yields in hydrazone cyclizations vary with lithiation efficiency, which is sensitive to moisture .

- By-product quantification : Use HPLC-MS to differentiate between actual yield discrepancies and purity measurement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products